(4-Cycloheptylpiperazin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(4-CYCLOHEPTYLPIPERAZINO)(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a cycloheptyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CYCLOHEPTYLPIPERAZINO)(4-PYRIDYL)METHANONE typically involves the reaction of 4-pyridylmethanone with 4-cycloheptylpiperazine. This reaction can be carried out under mild conditions using a suitable solvent such as dichloromethane or ethanol. The reaction is usually catalyzed by a base such as triethylamine or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-CYCLOHEPTYLPIPERAZINO)(4-PYRIDYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated compound.
Scientific Research Applications
(4-CYCLOHEPTYLPIPERAZINO)(4-PYRIDYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-CYCLOHEPTYLPIPERAZINO)(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in pharmaceuticals.
Piperazine Derivatives: Similar to piperidine derivatives, piperazine compounds are also important in medicinal chemistry.
Uniqueness
What sets (4-CYCLOHEPTYLPIPERAZINO)(4-PYRIDYL)METHANONE apart is its unique combination of a cycloheptyl group and a pyridyl group attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H25N3O/c21-17(15-7-9-18-10-8-15)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
InChI Key |
LSEFPVUFQDMVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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